An In-depth Technical Guide to Retagliptin Phosphate: Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Retagliptin Phosphate: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retagliptin phosphate is a novel, orally active, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] By targeting the DPP-4 enzyme, Retagliptin phosphate modulates the incretin system, leading to improved glycemic control.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available pharmacokinetic data of Retagliptin phosphate. It also outlines key experimental methodologies for its analysis and biological evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Retagliptin phosphate, also known as SP-2086 phosphate, is the phosphate salt of Retagliptin.[4] The chemical structure and key properties are summarized below.
Table 1: Chemical Identification of Retagliptin Phosphate
| Identifier | Value |
| IUPAC Name | methyl (R)-7-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate phosphate |
| CAS Number | 1256756-88-3 |
| Molecular Formula | C₁₉H₂₁F₆N₄O₇P |
| Molecular Weight | 562.36 g/mol |
Table 2: Physicochemical Properties of Retagliptin Phosphate
| Property | Value |
| Appearance | White to light yellow solid |
| Solubility | DMSO: ≥ 150 mg/mL (266.73 mM) |
Mechanism of Action
Retagliptin phosphate exerts its therapeutic effect by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, Retagliptin phosphate increases the circulating levels of active GLP-1 and GIP.[3] This leads to:
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Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
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Suppressed glucagon release from pancreatic α-cells.
The overall effect is a reduction in both fasting and postprandial blood glucose levels.[2] Importantly, the glucose-dependent nature of its action results in a low risk of hypoglycemia.[2]
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition by Retagliptin Phosphate.
Pharmacokinetic Properties
A clinical study investigating the pharmacokinetics of a single 50 mg oral dose of Retagliptin phosphate in subjects with varying degrees of renal function provided the following data.
Table 3: Pharmacokinetic Parameters of Retagliptin Phosphate (SP2086) in Subjects with Normal and Impaired Renal Function
| Parameter | Normal Renal Function | Mild Renal Dysfunction | Moderate Renal Dysfunction | Severe Renal Dysfunction | End-Stage Renal Disease (ESRD) |
| Tmax (h) | 1.75 ± 1.21 | 1.07 ± 0.35 | 1.50 ± 0.89 | 1.67 ± 2.16 | 2.42 ± 2.15 |
| CL/F (L/h) | 30.50 ± 10.70 | 23.50 ± 6.01 | 12.90 ± 4.34 | 6.70 ± 1.55 | 3.10 ± 0.48 |
Data are presented as mean ± standard deviation.
The study found that with increasing severity of renal impairment, there was a decrease in the clearance (CL/F) of Retagliptin.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of Retagliptin phosphate are not extensively available in the public domain. However, a patent (WO2017006335A1) outlines a general process. For characterization and biological evaluation, standard methods for similar DPP-4 inhibitors can be adapted.
Synthesis of Retagliptin Phosphate (General Process)
A process for preparing Retagliptin phosphate involves the coupling of (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride in the presence of a coupling reagent.[6] The resulting intermediate is then deprotected and treated with phosphoric acid to yield the phosphate salt.[6]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of Retagliptin phosphate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ³¹P NMR are used to elucidate the chemical structure.[7][8] For instance, ¹⁹F NMR is particularly useful for fluorine-containing compounds like Retagliptin.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are developed for purity assessment and quantification in pharmaceutical dosage forms.[5][9] A typical method would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5]
Biological Evaluation: DPP-4 Inhibition Assay
The inhibitory activity of Retagliptin phosphate against the DPP-4 enzyme can be determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. The inhibitory effect of Retagliptin phosphate is quantified by measuring the reduction in fluorescence in its presence.
General Protocol:
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A reaction mixture is prepared containing DPP-4 enzyme in an appropriate assay buffer.
-
Varying concentrations of Retagliptin phosphate are added to the reaction mixture and incubated.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC₅₀ value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is calculated from the dose-response curve.
Quantification in Biological Matrices: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Retagliptin and its active metabolite in human plasma, urine, and feces.[1]
General Protocol:
-
Sample Preparation: Protein precipitation is typically used to extract the analytes from the biological matrix.
-
Chromatographic Separation: An appropriate HPLC or UPLC column (e.g., C18) is used to separate Retagliptin and its metabolite from endogenous components. A gradient elution with a mobile phase consisting of an organic solvent and an aqueous buffer containing a modifier like formic acid is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for Retagliptin and its metabolite are monitored.
Conclusion
Retagliptin phosphate is a promising DPP-4 inhibitor for the treatment of type 2 diabetes. Its mechanism of action, centered on the potentiation of the incretin system, offers effective glycemic control with a low risk of hypoglycemia. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for ongoing research and development in the field of diabetes therapeutics. The outlined experimental methodologies serve as a starting point for further investigation and characterization of this important antidiabetic agent.
References
- 1. Simultaneous quantitative analysis of retagliptin and its main active metabolite in human multiple matrices by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of Retagliptin Phosphate? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijzi.net [ijzi.net]
- 6. WO2017006335A1 - A process for preparing 7-[(3r)-3-amino-1-oxo-4-(2,4,5trifluorophenyl)butyl]- 5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate and its novel crystalline form h - Google Patents [patents.google.com]
- 7. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
